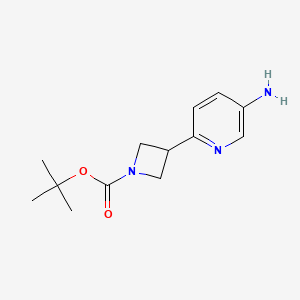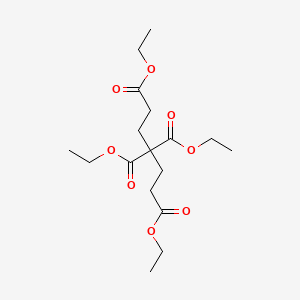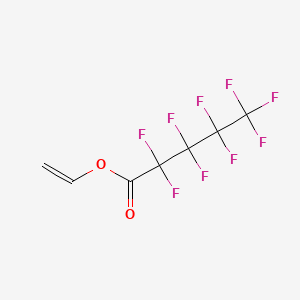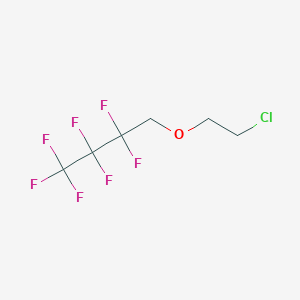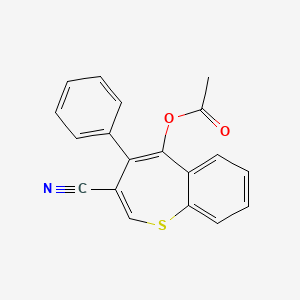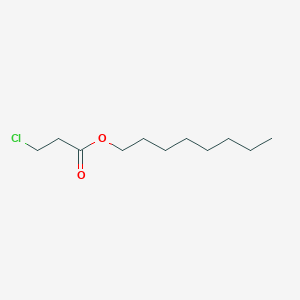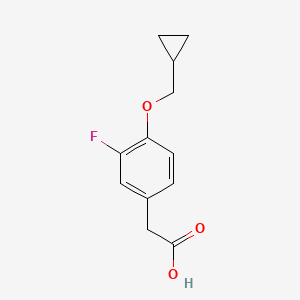
(E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a naphthalene ring and a biphenyl group, making it a unique and interesting molecule for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : The most common method for synthesizing (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one is through an aldol condensation reaction. This involves the reaction of naphthaldehyde with 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
-
Claisen-Schmidt Condensation: : Another method is the Claisen-Schmidt condensation, which is a variant of the aldol condensation. This reaction also involves the condensation of an aromatic aldehyde with an aromatic ketone under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, improved yields, and reduced reaction times. The use of catalysts such as solid bases can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
-
Oxidation: : (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
-
Reduction: : The compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry
In chemistry, (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor in the preparation of flavonoids, isoflavonoids, and other biologically active molecules.
Biology
The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. Its structure allows it to bind to specific enzymes and receptors, making it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They are studied for their ability to inhibit certain enzymes and pathways involved in diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific optical and electronic properties.
作用机制
The mechanism of action of (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to changes in cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
Chalcone: The parent compound of (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one, with a simpler structure lacking the naphthalene and biphenyl groups.
Flavonoids: Compounds with a similar α,β-unsaturated carbonyl system but with additional hydroxyl groups and a different ring structure.
Isoflavonoids: Similar to flavonoids but with a different arrangement of the aromatic rings.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and a biphenyl group. This structure provides distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential in biological systems further highlight its uniqueness compared to other chalcones and related compounds.
属性
分子式 |
C25H18O |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
(E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H18O/c26-25(18-17-22-11-6-10-21-9-4-5-12-24(21)22)23-15-13-20(14-16-23)19-7-2-1-3-8-19/h1-18H/b18-17+ |
InChI 键 |
ZFZAYVVVWCCISH-ISLYRVAYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



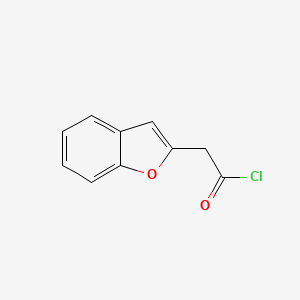
![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
